molecular formula C6H7N3O2 B092293 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile CAS No. 1007-06-3

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile

Cat. No.: B092293
CAS No.: 1007-06-3
M. Wt: 153.14 g/mol
InChI Key: MMDZBDLRGFUSSP-UHFFFAOYSA-N
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Description

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes an imidazolidine ring with two keto groups and a nitrile group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile typically involves the reaction of hydantoin with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the nitrile group to the imidazolidine ring. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrile and keto groups allows for various interactions, including hydrogen bonding and covalent modifications. These interactions can influence biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
  • 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

3-(2,5-dioxoimidazolidin-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZBDLRGFUSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536427
Record name 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-06-3
Record name 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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